Dihydrochloride
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Overview
Description
Dihydrochloride is a chemical compound belonging to the benzodiazepine class. It is a metabolite of flurazepam, a long-acting benzodiazepine used primarily as a hypnotic agent to treat insomnia. The compound is characterized by its molecular formula C17H17Cl3FN3O and a molecular weight of 404.6937832 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didesethyl flurazepam dihydrochloride involves multiple steps, starting from the parent compound flurazepam. One common method includes the removal of ethyl groups from flurazepam through a series of chemical reactions. The process typically involves:
N-dealkylation: This step removes the ethyl groups from the nitrogen atoms in the flurazepam molecule.
Hydrochloride formation: The resulting compound is then treated with hydrochloric acid to form the this compound salt.
Industrial Production Methods
Industrial production of didesethyl flurazepam this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites, which can be further analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .
Scientific Research Applications
Dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepine metabolites.
Biology: The compound is studied for its metabolic pathways and interactions with biological systems.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.
Industry: It is used in the development and testing of new benzodiazepine derivatives
Mechanism of Action
Dihydrochloride exerts its effects by binding to the allosteric site on gamma-aminobutyric acid (GABA) type A receptors. This binding potentiates the action of GABA, an inhibitory neurotransmitter, by opening the chloride channel within the receptor. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in sedative and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: The parent compound, used primarily as a hypnotic agent.
Norflurazepam: Another metabolite of flurazepam with similar pharmacological properties.
Fludiazepam: A benzodiazepine with similar sedative effects.
Cinolazepam: Another benzodiazepine derivative with comparable properties.
Uniqueness
Dihydrochloride is unique due to its specific metabolic pathway and its role as a key intermediate in the metabolism of flurazepam. Its distinct chemical structure and pharmacokinetics make it an important compound for research and development in the field of benzodiazepines .
Properties
IUPAC Name |
1-(2-aminoethyl)-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O.2ClH/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)21-10-16(23)22(15)8-7-20;;/h1-6,9H,7-8,10,20H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBBUVEKUGILP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678926 |
Source
|
Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19603-97-5 |
Source
|
Record name | 1-(2-Aminoethyl)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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